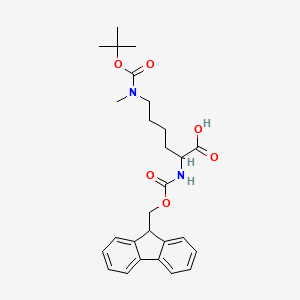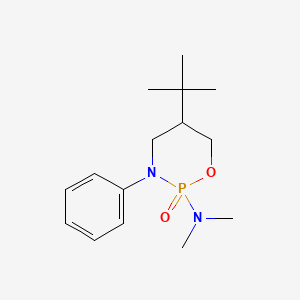
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a disulfane core with four oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide typically involves the oxidation of 1,2-Bis(4-bromophenyl)disulfane. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the tetraoxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state derivatives.
Substitution: The bromine atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Higher oxidation state sulfur compounds.
Reduction: 1,2-Bis(4-bromophenyl)disulfane.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its disulfane and bromophenyl groups. These interactions can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-bromophenyl)disulfane: The parent compound without the tetraoxide groups.
1,2-Bis(4-fluorophenyl)disulfane: A similar compound with fluorine atoms instead of bromine.
1,2-Bis(4-chlorophenyl)disulfane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is unique due to the presence of four oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
14039-87-3 |
|---|---|
Molekularformel |
C12H8Br2O4S2 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromophenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C12H8Br2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
AWNSMFQJCPUPBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

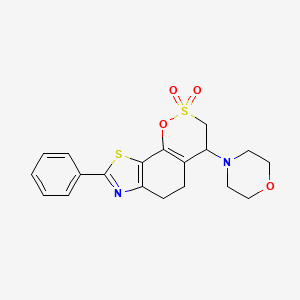
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

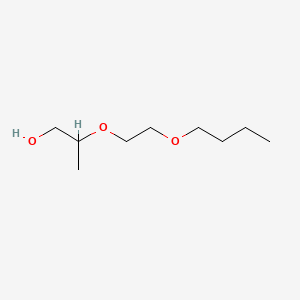
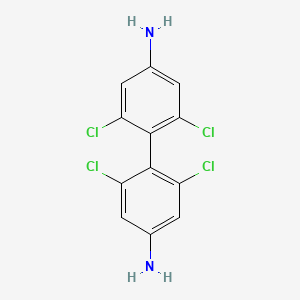

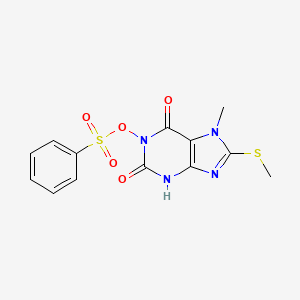
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
